Lipophilicity Tuning Window: 4-Pentylpiperidine's logP Position Among 4-Alkyl Homologs
4-Pentylpiperidine exhibits a computed logP of approximately 3.0 (XLogP3=3.2 [1]; LogP=2.99 ), positioning it near the center of the optimal CNS drug-likeness window (logP 2–4). This represents a +0.7 logP increment over 4-butylpiperidine (LogP=2.505 [2]) and a –0.2 logP decrement relative to 4-hexylpiperidine (LogP=3.167 ), offering a finely tuned lipophilicity profile that balances membrane permeability with aqueous solubility for central nervous system target engagement.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; LogP = 2.99 |
| Comparator Or Baseline | 4-Ethylpiperidine XLogP3=1.6; 4-Butylpiperidine LogP=2.505; 4-Hexylpiperidine LogP=3.167 |
| Quantified Difference | +0.7 logP vs 4-butyl; –0.2 logP vs 4-hexyl |
| Conditions | Computed logP values (XLogP3 algorithm for 4-ethyl and 4-pentyl; experimentally validated LogP for 4-butyl and 4-hexyl) |
Why This Matters
A logP difference of ±0.5–0.7 units can significantly alter blood-brain barrier permeation rate and tissue distribution, making the pentyl homolog the preferred choice for CNS-targeted library synthesis over shorter or longer alkyl chain analogs.
- [1] Kuujia. Cas no 24152-40-7 (4-Pentylpiperidine). XLogP3: 3.2. View Source
- [2] Molbase. 4-Butylpiperidine (CAS 24152-39-4), LogP: 2.505. View Source
